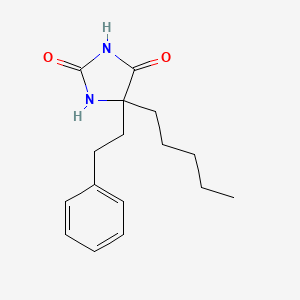
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and have been studied for various pharmacological applications . The structure of this compound consists of a five-membered imidazolidine ring with a pentyl group and a phenylethyl group attached at the 5-position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the alkylation of 5,5-diphenylimidazolidine-2,4-dione. One common method includes the reaction of 5,5-diphenylimidazolidine-2,4-dione with pentyl bromide in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent. The reaction mixture is heated under reflux for several hours, followed by filtration and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction can lead to simpler imidazolidine compounds.
科学的研究の応用
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
作用機序
The mechanism of action of 5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, imidazolidine derivatives have been shown to interact with serotonin receptors, exhibiting agonist or antagonist properties . The compound’s effects are mediated through these interactions, influencing various biological pathways.
類似化合物との比較
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: A structurally similar compound with two phenyl groups at the 5-position.
5-Methyl-5-(2-phenylethyl)imidazolidine-2,4-dione: Another derivative with a methyl group instead of a pentyl group.
Uniqueness
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a pentyl and a phenylethyl group at the 5-position differentiates it from other imidazolidine-2,4-dione derivatives, potentially leading to unique pharmacological activities and applications.
特性
CAS番号 |
919477-11-5 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC名 |
5-pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O2/c1-2-3-7-11-16(14(19)17-15(20)18-16)12-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H2,17,18,19,20) |
InChIキー |
NVQZKMAKJBCQCL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(C(=O)NC(=O)N1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


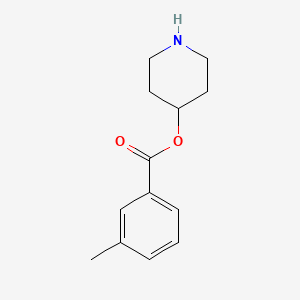


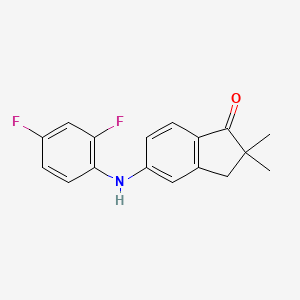
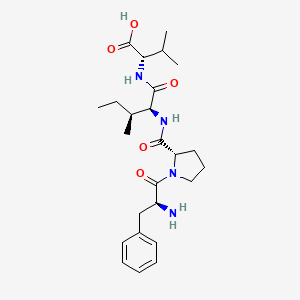
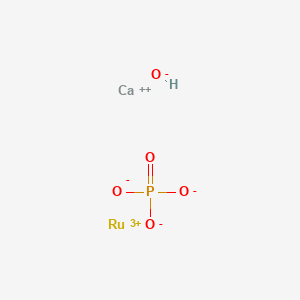

![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)

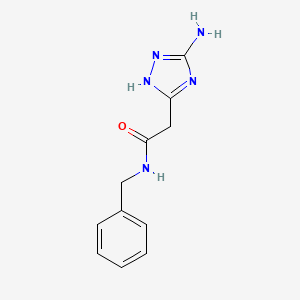
![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)

![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
